

Application Notes and Protocols for the Quantitation of Cyanazine Metabolites in Groundwater

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Compound of Interest

Compound Name: *Cyanazine-3-mercaptopropionic acid*

Cat. No.: B12384681

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Introduction

Cyanazine, a triazine herbicide, has been used extensively in agriculture. Although its use has been restricted in many regions, cyanazine and its degradation products persist in the environment and are frequently detected in groundwater. The toxicological profiles of these metabolites are not fully understood, and their presence in drinking water sources is a potential human health concern. Therefore, accurate and sensitive quantification of cyanazine and its principal metabolites is crucial for environmental monitoring, human exposure assessment, and toxicological studies.

This document provides detailed application notes and protocols for the analysis of cyanazine and its major metabolites in groundwater, primarily focusing on methods utilizing solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

The primary metabolites of cyanazine commonly found in groundwater include:

- Cyanazine amide (CAM)
- Cyanazine acid (CAC)

- Deethylcyanazine (DEC)
- Deethylcyanazine acid (DCAC)

Studies have consistently shown that the concentrations of these metabolites in groundwater often exceed that of the parent cyanazine compound, making their measurement essential for a comprehensive risk assessment.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Quantitative Data Summary

The following table summarizes quantitative data on the detection of cyanazine and its metabolites in groundwater from various studies. This data highlights the prevalence of the degradation products over the parent compound.

Location	Sample Type	Analyte	Detection Frequency (%)	Concentration Range (µg/L)	Analytical Method	Reference
Iowa, USA	64 wells	Cyanazine	3.1	ND - 0.02	LC-MS	[1][4][6]
CAM	17.2	ND - 0.23	LC-MS	[1][4][6]		
CAC	29.7	ND - 0.78	LC-MS	[1][4][6]		
DEC	3.1	ND - 0.03	LC-MS	[1][4][6]		
DCAC	32.8	ND - 3.3	LC-MS	[1][4][6]		
Midwestern USA	303 wells	Cyanazine	2.3	-	GC-MS	[2][3]
CAM	~4.6	-	GC-MS	[2][3]		
New York, USA	Groundwater	Cyanazine	Detected	-	LC/APCI/MS	[7][8]
CAM	Detected	-	LC/APCI/MS	[7][8]		
CAC	Detected	-	LC/APCI/MS	[7][8]		
Minnesota, USA	Private wells	Total Cyanazine*	>1 µg/L in some wells	Max > 3.0	LC-MS/MS	[9]

*Total cyanazine includes the parent compound and its degradation products. ND: Not Detected.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Objective: To extract and concentrate cyanazine and its metabolites from groundwater samples, removing interfering matrix components.

Materials:

- Groundwater sample
- SPE cartridges (e.g., Polymeric Reversed-Phase, C18, or Graphitized Carbon Black)
- Methanol (HPLC grade)
- Ethyl acetate (HPLC grade)
- Dichloromethane (HPLC grade)
- Deionized water
- SPE vacuum manifold
- Nitrogen evaporator

Protocol:

- Cartridge Conditioning:
 - Wash the SPE cartridge with 5 mL of ethyl acetate.
 - Condition the cartridge with 5 mL of methanol.
 - Equilibrate the cartridge with 10 mL of deionized water, ensuring the sorbent does not go dry.[\[10\]](#)
- Sample Loading:
 - Pass 20 mL to 1 L of the groundwater sample through the conditioned SPE cartridge at a flow rate of approximately 15 mL/min.[\[7\]](#)[\[8\]](#) The sample volume may be adjusted based on the expected analyte concentrations and the desired detection limits.
- Cartridge Washing:
 - Wash the cartridge with a small volume of deionized water to remove any remaining interfering substances.

- Cartridge Drying:
 - Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes to remove excess water.[\[10\]](#)
- Elution:
 - Elute the retained analytes from the cartridge with 5-10 mL of a suitable solvent, such as ethyl acetate or a mixture of dichloromethane and methanol (e.g., 9:1 v/v).[\[10\]](#)
- Concentration:
 - Evaporate the eluate to near dryness under a gentle stream of nitrogen at room temperature.
 - Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a solvent compatible with the subsequent analytical method (e.g., methanol for LC-MS or acetone for GC-MS).[\[10\]](#)[\[11\]](#)

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To separate, identify, and quantify cyanazine and its metabolites with high selectivity and sensitivity.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[\[7\]](#)[\[8\]](#)

LC Parameters (Example):

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size)
- Mobile Phase A: 5 mM Ammonium Acetate in water

- Mobile Phase B: Methanol[12]
- Flow Rate: 400 µL/min[12]
- Injection Volume: 10 µL
- Gradient Program:

Time (min)	% Mobile Phase B
0.0	10
15.0	90
20.0	90
20.1	10

| 25.0 | 10 |

MS/MS Parameters (Example in Positive Ion Mode):

- Ion Source: Electrospray Ionization (ESI)
- Scan Type: Selected Reaction Monitoring (SRM)
- Collision Gas: Argon
- SRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Cyanazine	241.1	173.1	20
CAM	259.1	214.1	22
CAC	260.1	214.1	18
DEC	213.1	145.1	25

| DCAC | 232.1 | 186.1 | 20 |

Note: The specific SRM transitions and collision energies should be optimized for the instrument in use.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To provide an alternative robust method for the quantification of cyanazine and some of its less polar metabolites.

Instrumentation:

- Gas Chromatograph (GC)
- Mass Spectrometer (MS) detector (e.g., quadrupole or ion trap)

GC Parameters (Example based on EPA Method 523):[\[6\]](#)

- Column: Low polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)[\[11\]](#)
- Injector Temperature: 275 °C[\[11\]](#)
- Injection Mode: Splitless[\[11\]](#)
- Carrier Gas: Helium at a constant flow of 1.5 mL/min[\[11\]](#)
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 5 min
 - Ramp: 8 °C/min to 300 °C
 - Hold at 300 °C for 10 min[\[11\]](#)

MS Parameters (Example):

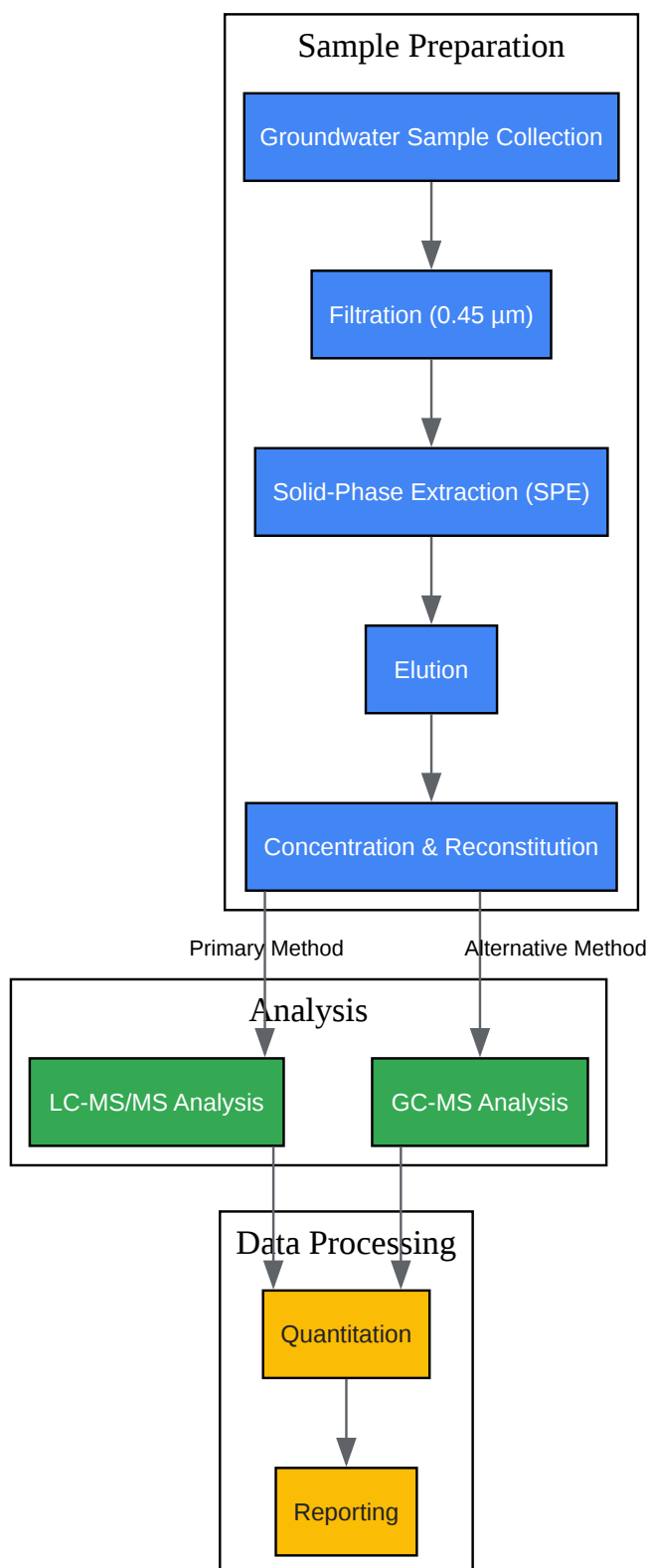
- Ion Source: Electron Ionization (EI) at 70 eV[11]
- Source Temperature: 225 °C[11]
- Scan Mode: Selected Ion Monitoring (SIM) or full scan
- Ions to Monitor (Example):

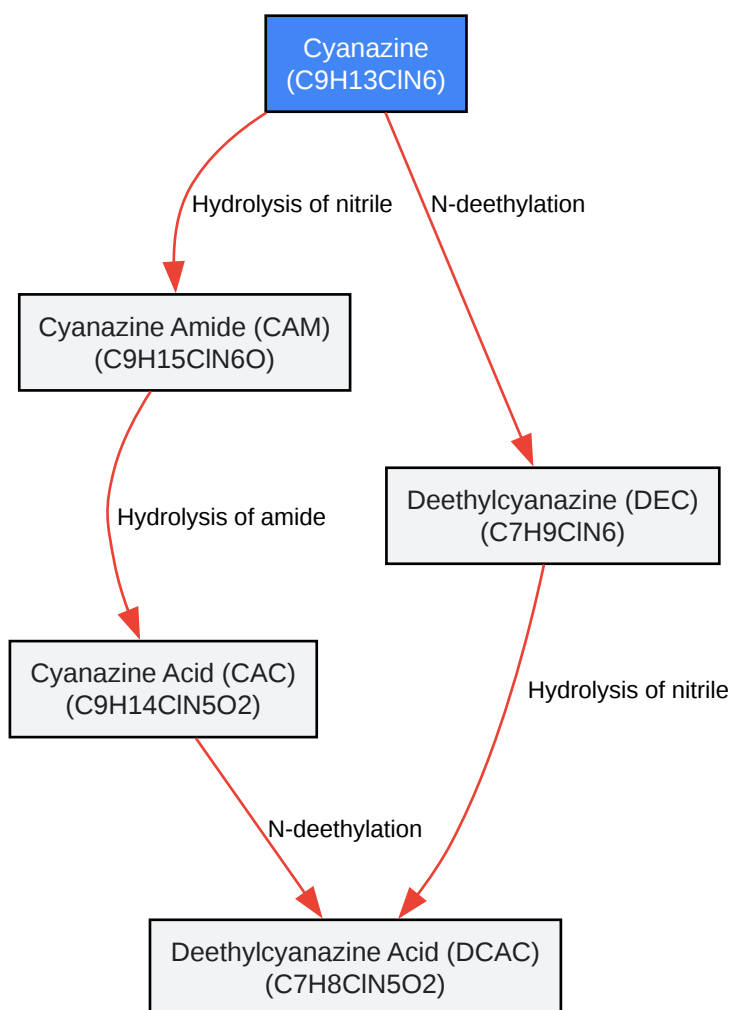
Compound	Quantitation Ion (m/z)	Qualifier Ion 1 (m/z)	Qualifier Ion 2 (m/z)
Cyanazine	225	240	172

| DEC | 197 | 212 | 144 |

Note: Derivatization may be necessary for the more polar metabolites (e.g., CAC, DCAC) to improve their volatility and chromatographic performance in GC-MS.

Visualizations





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